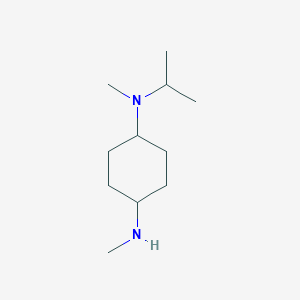

N-Isopropyl-N,N'-dimethyl-cyclohexane-1,4-diamine

Description

N-Isopropyl-N,N'-dimethyl-cyclohexane-1,4-diamine (CAS: 1353979-46-0) is a tertiary amine featuring a cyclohexane backbone substituted with isopropyl and dimethyl groups at the 1,4-positions. The compound’s stereochemistry (trans-configuration is common) and bulky substituents influence its physicochemical properties, including solubility, basicity, and steric hindrance .

Properties

IUPAC Name |

1-N,4-N-dimethyl-4-N-propan-2-ylcyclohexane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-9(2)13(4)11-7-5-10(12-3)6-8-11/h9-12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWOJKXMIGGBAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C1CCC(CC1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-N,N’-dimethyl-cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with isopropyl and methyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of N-Isopropyl-N,N’-dimethyl-cyclohexane-1,4-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N,N’-dimethyl-cyclohexane-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or primary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary or primary amines.

Substitution: N-substituted derivatives of cyclohexane-1,4-diamine.

Scientific Research Applications

N-Isopropyl-N,N’-dimethyl-cyclohexane-1,4-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Isopropyl-N,N’-dimethyl-cyclohexane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

N,N′-Substituted p-Phenylenediamines (PPDs)

PPDs are a class of antioxidants used in rubber manufacturing. Key examples include:

Key Differences :

Cyclohexane-1,4-diamine Derivatives

Key Differences :

Aliphatic Polyamines

Compounds like putrescine (butane-1,4-diamine) and spermidine share the 1,4-diamine motif but lack cyclic or bulky substituents .

Key Differences :

Chloroquine Analogs

Chloroquine (CQ; N′-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine) shares a 1,4-diamine structure but includes a quinoline ring and ethyl groups .

Comparison :

- Pharmacological Potential: Chloroquine’s aromatic system enables antimalarial activity, while the target compound’s cyclohexane backbone may favor non-biological applications (e.g., polymer stabilization) .

- Acid-Base Behavior : Chloroquine’s weak base properties allow lysosomotropic effects, whereas the target compound’s tertiary amines may exhibit stronger basicity .

Biological Activity

N-Isopropyl-N,N'-dimethyl-cyclohexane-1,4-diamine is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound features an isopropyl group attached to a cyclohexane ring with two dimethylamino groups. This configuration influences its chemical reactivity and biological interactions.

- Molecular Formula : C12H24N2

- Molecular Weight : 200.34 g/mol

- Solubility : Highly soluble in polar solvents

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It modulates their activity, influencing various biochemical pathways crucial for cellular functions. The presence of the isopropyl and dimethylamino groups enhances its binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, affecting signal transduction pathways.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests revealed significant inhibitory effects against:

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 2 |

| Escherichia coli | 12 | 2 |

| Candida albicans | 10 | 2 |

These findings suggest potential applications in developing antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays performed on human cell lines indicate that the compound has moderate cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 35 |

| MCF7 | 40 |

| A549 | 30 |

These results highlight the need for further investigation into its safety profile and therapeutic index.

Case Studies

-

Study on Antiviral Activity :

A recent study explored the antiviral potential of this compound against influenza viruses. The compound demonstrated significant inhibition of viral replication in vitro, with an effective concentration (EC50) of 25 µM. -

Research on Cardiovascular Effects :

Another study investigated the effects of the compound on cardiac cells. It was found to modulate the activity of transcription factors involved in cardiac hypertrophy, suggesting a potential role in treating heart diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.